

TIS108 Application Notes and Protocols for Inducing Plant Branching

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **TIS108**, a potent strigolactone (SL) biosynthesis inhibitor, to induce branching in plants. This document is intended for use in research and development settings.

Introduction

Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably inhibiting shoot branching. **TIS108** is a triazole-type chemical inhibitor that specifically targets and inhibits key enzymes in the SL biosynthesis pathway, leading to a significant reduction in endogenous SL levels.[1][2][3] This reduction in SLs results in the outgrowth of axillary buds and a more branched or bushy phenotype, a desirable trait in many agricultural and ornamental plant species.[1] **TIS108** serves as a valuable tool for studying the physiological roles of strigolactones and for developing strategies to manipulate plant architecture.

Mechanism of Action

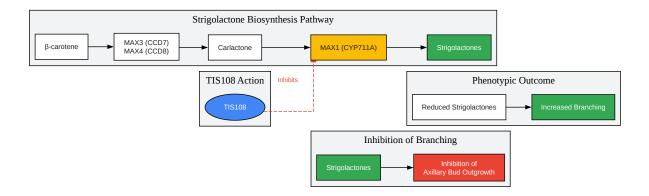
TIS108 acts as an inhibitor of cytochrome P450 monooxygenases (specifically MAX1), which are critical enzymes in the strigolactone biosynthesis pathway.[1] By blocking this step, **TIS108** effectively reduces the production of bioactive strigolactones. The decreased level of SLs relieves the inhibition of axillary bud outgrowth, thereby promoting the formation of lateral branches.[1] Studies in Arabidopsis thaliana have shown that treatment with **TIS108** mimics the



phenotype of SL-deficient mutants, exhibiting increased branching.[1][3] This effect can be reversed by the co-application of a synthetic strigolactone analog, GR24, confirming the specificity of **TIS108**'s action.[1]

Signaling Pathway and Experimental Workflow

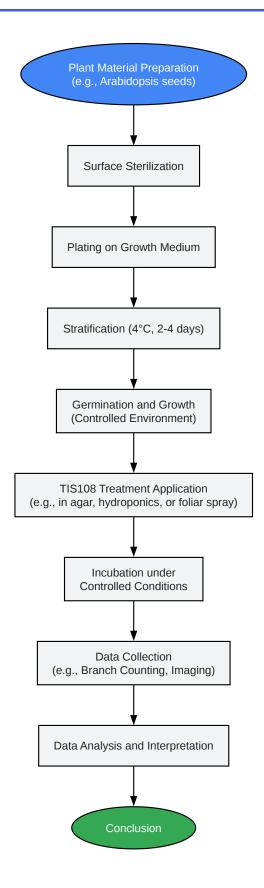
The following diagrams illustrate the strigolactone signaling pathway and a general experimental workflow for **TIS108** application.



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Figure 1: TIS108 Mechanism of Action in the Strigolactone Pathway.





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Figure 2: General Experimental Workflow for **TIS108** Application.



Quantitative Data Summary

The following tables summarize the effective concentrations of **TIS108** and its observed effects on branching in different plant species as reported in the literature.

Table 1: Effective Concentrations of TIS108 for Inducing Branching

Plant Species	Application Method	TIS108 Concentration	Observed Effect	Reference
Arabidopsis thaliana	In agar medium	1 - 3 μΜ	Dose-dependent increase in branch number	[1]
Arabidopsis thaliana	Soil drench	1 μΜ, 10 μΜ	Increased branching	[4]
Oryza sativa (Rice)	Foliar spray	3 μΜ	Not specified for branching, used for other assays	[5]

Table 2: Phenotypic Effects of TIS108 Treatment in Arabidopsis thaliana

Treatment	Number of Branches (Mean ± SE)	Notes	Reference
Control (0 µM TIS108)	~2	Wild-type phenotype	[1]
1 μM TIS108	~4	Significant increase in branching	[1]
3 μM TIS108	~6	Further increase in branching	[1]
3 μM TIS108 + 5 μM GR24	~2	Rescue of the branched phenotype	[1]



Note: The values in Table 2 are approximate and based on graphical data from the cited literature. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions and plant species.

Experimental Protocols

The following are detailed protocols for applying **TIS108** to induce branching in Arabidopsis thaliana. These can be adapted for other plant species with appropriate modifications.

Protocol 1: In Vitro Application of TIS108 to Arabidopsis thaliana

Objective: To assess the effect of **TIS108** on the branching of Arabidopsis thaliana grown on agar plates.

Materials:

- Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium including vitamins
- Sucrose
- Phytagel or Agar
- TIS108 stock solution (e.g., 10 mM in DMSO)
- GR24 stock solution (optional, for rescue experiments, e.g., 5 mM in DMSO)
- DMSO (vehicle control)
- Petri dishes (9 cm)
- · Sterile water
- 70% Ethanol
- 50% Bleach solution with Tween 20
- Micropipettes and sterile tips



Growth chamber with controlled light, temperature, and humidity

Procedure:

- Seed Sterilization:
 - Place seeds in a 1.5 mL microcentrifuge tube.
 - Add 1 mL of 70% ethanol and vortex for 1 minute.
 - Remove ethanol and add 1 mL of 50% bleach solution with a drop of Tween 20.
 - Vortex for 10 minutes.
 - Wash seeds 5 times with sterile water.
 - Resuspend seeds in sterile 0.1% agar solution.
- Preparation of Growth Medium:
 - Prepare MS medium according to the manufacturer's instructions.
 - Add 1% (w/v) sucrose and adjust the pH to 5.7.
 - Add Phytagel or Agar to the recommended concentration.
 - Autoclave the medium and let it cool to approximately 50-60°C.
 - Under a laminar flow hood, add TIS108, GR24 (if applicable), or DMSO (vehicle control) to the molten agar to achieve the desired final concentrations (e.g., 0 μM, 1 μM, 3 μM TIS108).
 - Pour the medium into sterile Petri dishes and allow them to solidify.
- Plating and Stratification:
 - Pipette the sterilized seeds onto the surface of the solidified medium.
 - Seal the plates with breathable tape.

Methodological & Application





 Wrap the plates in aluminum foil and stratify at 4°C for 2-4 days to synchronize germination.

• Plant Growth and Treatment:

- Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.
- Grow the plants for 3-4 weeks.
- Data Collection and Analysis:
 - After the growth period, count the number of primary rosette branches for each plant.
 - Capture images of representative plants for documentation.
 - Perform statistical analysis (e.g., t-test or ANOVA) to compare the number of branches between different treatment groups.

Protocol 2: Soil Drench Application of TIS108 to Arabidopsis thaliana

Objective: To induce branching in soil-grown Arabidopsis thaliana through the application of **TIS108** to the soil.

Materials:

- Arabidopsis thaliana plants grown in pots
- TIS108 stock solution (e.g., 10 mM in DMSO)
- Watering solution (e.g., half-strength Hoagland's solution)
- DMSO (vehicle control)
- Growth chamber or greenhouse with controlled environmental conditions

Procedure:

Plant Growth:



- Sow Arabidopsis thaliana seeds in pots containing a suitable potting mix.
- Grow the plants in a growth chamber or greenhouse under long-day conditions for 3-4 weeks, or until they have established a healthy rosette.
- Preparation of TIS108 Solution:
 - \circ Prepare the desired concentrations of **TIS108** (e.g., 1 μ M and 10 μ M) by diluting the stock solution in the watering solution.[4]
 - Prepare a vehicle control solution containing the same concentration of DMSO as the highest TIS108 concentration.
- Treatment Application:
 - Evenly apply a fixed volume (e.g., 50 mL) of the TIS108 solution or the control solution to the soil of each pot. This is known as soil drenching.[4]
- Post-Treatment Growth and Observation:
 - Continue to grow the plants under the same conditions for an additional 2-3 weeks.
 - Water the plants as needed with the regular watering solution.
 - Observe the plants for phenotypic changes, particularly an increase in the number of branches.
- Data Collection and Analysis:
 - At the end of the experiment, count the number of primary inflorescence branches.
 - Statistically analyze the data to determine the significance of the observed differences in branching.

Troubleshooting and Considerations

• Solubility: **TIS108** is typically dissolved in DMSO. Ensure the final concentration of DMSO in the growth medium or watering solution is low (e.g., <0.1%) to avoid solvent-induced effects.



- Optimal Concentration: The optimal concentration of TIS108 can vary depending on the plant species, growth conditions, and application method. It is recommended to perform a doseresponse curve to determine the most effective concentration for your specific experiment.
- Off-Target Effects: While **TIS108** is a relatively specific inhibitor, high concentrations may lead to off-target effects. Monitor plants for any signs of phytotoxicity, such as stunted growth or chlorosis.
- Environmental Conditions: Plant branching is influenced by various environmental factors, including light intensity, photoperiod, and nutrient availability. Maintain consistent and optimal growth conditions throughout the experiment to ensure reproducible results.

Conclusion

TIS108 is a powerful and specific chemical tool for inducing branching in plants by inhibiting strigolactone biosynthesis. The protocols and data presented here provide a solid foundation for researchers to utilize **TIS108** in their studies of plant development and for professionals exploring its potential in agricultural and horticultural applications. Careful optimization of treatment conditions is crucial for achieving the desired phenotypic outcomes.

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